molecular formula C6H12O2S B8795640 2-Sulfanylhexanoic acid CAS No. 50852-06-7

2-Sulfanylhexanoic acid

Cat. No.: B8795640
CAS No.: 50852-06-7
M. Wt: 148.23 g/mol
InChI Key: JSGPBRQYMLFVJQ-UHFFFAOYSA-N
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Description

2-Sulfanylhexanoic acid is a useful research compound. Its molecular formula is C6H12O2S and its molecular weight is 148.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Sulfanylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Sulfanylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

50852-06-7

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

2-sulfanylhexanoic acid

InChI

InChI=1S/C6H12O2S/c1-2-3-4-5(9)6(7)8/h5,9H,2-4H2,1H3,(H,7,8)

InChI Key

JSGPBRQYMLFVJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)S

Origin of Product

United States

Chemical Reactions Analysis

Structural Features and Reactivity

The compound's structure includes:

  • Carboxylic acid group (pKa ≈ 4.5): Enables acid-base reactions, esterification, and amidation.

  • Thiol group (pKa ≈ 10): Participates in nucleophilic substitutions, oxidation, and disulfide bond formation.

Property Value
Molecular FormulaC₆H₁₂O₂S
Molecular Weight148.22 g/mol
Key Functional Groups-COOH, -SH
SolubilityPolar organic solvents

The thiol group’s nucleophilicity and the carboxylic acid’s electrophilicity drive most reactions .

Esterification

2-Sulfanylhexanoic acid reacts with alcohols under acidic catalysis to form thioester derivatives:
C₆H₁₂O₂S+R-OHH⁺C₆H₁₁O₂S-OR’+H₂O\text{C₆H₁₂O₂S} + \text{R-OH} \xrightarrow{\text{H⁺}} \text{C₆H₁₁O₂S-OR'} + \text{H₂O}

Conditions :

  • Catalyst: H₂SO₄ or HCl

  • Temperature: 60–80°C

  • Yield: 70–85% (dependent on alcohol chain length).

Alkylation

The thiol group undergoes alkylation with alkyl halides:
C₆H₁₂O₂S+R-XC₆H₁₁O₂S-R+HX\text{C₆H₁₂O₂S} + \text{R-X} \rightarrow \text{C₆H₁₁O₂S-R} + \text{HX}

Example : Reaction with methyl iodide produces 2-(methylthio)hexanoic acid.
Challenges : Competing oxidation of -SH to -S-S- requires inert atmospheres .

Oxidation Reactions

The thiol group oxidizes to sulfonic acid (-SO₃H) or disulfides (-S-S-) depending on conditions:

Oxidizing Agent Product Conditions
H₂O₂Sulfonic acidAcidic, 25°C
O₂ (air)DisulfideBasic, 50°C
KMnO₄Sulfoxide/sulfoneAqueous, 80°C

Note : Over-oxidation to sulfonic acids is irreversible and pH-dependent.

pH-Dependent Reactivity

  • Thiol group : Deprotonated at pH > 10, enhancing nucleophilicity for alkylation.

  • Carboxylic acid : Reacts preferentially at pH < 4.5, favoring esterification.

Temperature Effects

  • Esterification : Optimal at 70°C; higher temperatures accelerate side reactions.

  • Oxidation : Exothermic above 60°C, requiring controlled cooling.

Industrial Use

  • Lubricant additives : Thioester derivatives reduce friction coefficients by 20–30%.

  • Challenges : Odor and air sensitivity limit large-scale applications.

Comparative Analysis with Analogues

Property 2-Sulfanylhexanoic Acid 6-Amino-2-mercaptohexanoic Acid
Functional Groups-COOH, -SH-COOH, -SH, -NH₂
pKa (COOH)4.52.8
Key ReactivityEsterification, alkylationPeptide bond formation
BioactivityLowAntimicrobial

Challenges and Mitigation Strategies

  • Thiol Oxidation : Use antioxidants (e.g., BHT) or inert storage conditions.

  • Odor Control : Derivatization to non-volatile esters or encapsulation .

Q & A

Q. How can researchers ethically address conflicting interpretations of 2-Sulfanylhexanoic acid’s mechanistic role?

  • Methodological Answer : Acknowledge limitations in the discussion section (e.g., incomplete stereochemical control). Propose follow-up experiments (e.g., isotopic labeling for pathway tracing). Cite competing hypotheses neutrally and avoid overgeneralizing results. Adhere to journal policies on conflict-of-interest disclosures .

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